N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and a methylacetamide side chain.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTSAYHXEGGLPN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 1,4-dibromobutane with ammonia or primary amines can yield pyrrolidine derivatives.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amino-Acetylation: The final step involves the amino-acetylation of the pyrrolidine derivative. This can be achieved by reacting the compound with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The following compounds share the pyrrolidine-acetamide core but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
- Methylpyrrolidine Analog : The N-methyl and 1-methylpyrrolidine substitutions (CAS 1354001-14-1) reduce polarity, likely improving blood-brain barrier penetration compared to the target compound .
- Lactam Analog: 2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9) lacks the amino-acetyl group, resulting in a simpler structure with documented acute oral toxicity (Category 4) and skin sensitization risks .
Stability and Reactivity
- The target compound’s discontinued status may correlate with instability under standard storage conditions, though explicit data are unavailable.
- The chloroacetyl analog (CAS 1353994-56-5) is prone to nucleophilic substitution due to the chlorine atom, requiring careful handling to avoid unintended reactions .
- The lactam analog (CAS 7491-74-9) is stable under recommended storage conditions but poses inhalation and skin contact hazards .
Toxicity and Handling
Limitations and Knowledge Gaps
- Target Compound : Discontinued status and lack of public data hinder comprehensive analysis.
- Analog Comparisons : Toxicity and pharmacokinetic profiles for most compounds remain uncharacterized.
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₇N₃O₂
- Molecular Weight : Approximately 185.25 g/mol
- CAS Number : 875157-45-2
The compound features a pyrrolidine ring with an amino-acetyl substitution, which is significant for its biological interactions.
This compound interacts with various molecular targets, including enzymes and receptors involved in neurotransmitter modulation. Its unique structure allows it to influence biochemical pathways related to:
- Neurotransmitter Systems : It may affect dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders like depression and anxiety.
- Pain Management : Preliminary studies indicate analgesic properties, making it a candidate for pain relief therapies.
Neuroprotective Properties
Research indicates that the compound exhibits neuroprotective effects, potentially due to its ability to modulate neurotransmitter release and uptake. This activity is crucial for developing treatments for neurodegenerative diseases.
Analgesic Effects
In animal models, this compound demonstrated significant analgesic effects. The mechanism may involve the inhibition of pain pathways and modulation of inflammatory responses.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds known for their pharmacological activities. Below is a table comparing it with related compounds:
| Compound | Chemical Structure | Notable Activity |
|---|---|---|
| N-Methyl Acetamide | C₉H₁₈N₂O₂ | Neuroprotective |
| N-Ethyl Acetamide | C₁₁H₂₁N₃O₂ | Analgesic & Antimicrobial |
| Pyrrolidine Derivatives | Variable | Antibacterial & Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
